Mipla

Description

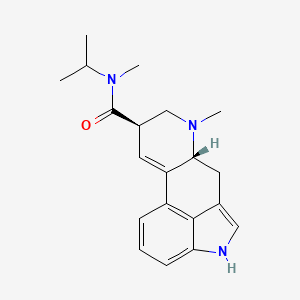

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9R)-N,7-dimethyl-N-propan-2-yl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-12(2)23(4)20(24)14-8-16-15-6-5-7-17-19(15)13(10-21-17)9-18(16)22(3)11-14/h5-8,10,12,14,18,21H,9,11H2,1-4H3/t14-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROICYBLUWUMJFF-RDTXWAMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336793 | |

| Record name | Lysergic acid methylisopropylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100768-08-9 | |

| Record name | Lysergic acid methylisopropylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100768089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysergic acid methylisopropylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSERGIC ACID METHYLISOPROPYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6WQQ5Y4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mipla (Methylisopropyllysergamide): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-isopropyllysergamide (Mipla) is a semi-synthetic psychedelic of the lysergamide class, structurally related to lysergic acid diethylamide (LSD). First synthesized and studied by Albert Hofmann, it has seen renewed interest within the research community and as a novel psychoactive substance. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, pharmacological profile, and presumed mechanism of action. Due to the limited availability of extensive preclinical data for this compound, this guide synthesizes the existing literature and provides context based on the broader understanding of psychedelic lysergamides.

Chemical and Physical Properties

This compound, or methylisopropyllysergamide, is a chiral molecule with the full IUPAC name (6aR,9R)-N-isopropyl-N,6-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide. It is a structural isomer of LSD, where the two ethyl groups on the amide nitrogen are replaced by a methyl and an isopropyl group.

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₃O |

| Molar Mass | 323.44 g/mol |

| Appearance | (Predicted) White crystalline solid |

| Solubility | (Predicted) Soluble in organic solvents such as ethanol, methanol, and acetonitrile. |

Synthesis

The synthesis of this compound, like other lysergamides, typically starts from lysergic acid or a derivative thereof. One documented method involves a three-step synthesis starting from ergometrine maleate[1]. A general approach for the synthesis of lysergic acid amides involves the activation of the carboxylic acid group of lysergic acid, followed by coupling with the desired amine.

Experimental Protocol: General Synthesis of Lysergic Acid Amides

This protocol is a generalized procedure for the synthesis of lysergamide derivatives and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Lysergic acid

-

Coupling agents (e.g., PyBOP, HATU)

-

N-methylisopropylamine

-

Anhydrous, aprotic solvent (e.g., dimethylformamide)

-

Tertiary amine base (e.g., diisopropylethylamine)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

-

Activation of Lysergic Acid: Dissolve lysergic acid in an anhydrous, aprotic solvent under an inert atmosphere. Add the coupling agent and a tertiary amine base. Stir the mixture at room temperature for a specified time to allow for the formation of the activated ester.

-

Amide Coupling: Add N-methylisopropylamine to the reaction mixture. Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure N-methyl-N-isopropyllysergamide.

Pharmacology

This compound's pharmacological activity is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT₂A receptor, where it acts as a partial agonist.[2] This interaction is believed to be the primary driver of its psychedelic effects.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound at various receptors is limited. The most comprehensive data comes from a study by Huang et al. (1994), which investigated the binding of several N-isopropyl lysergamide derivatives to rat brain receptors.

| Receptor | Radioligand | Tissue | This compound Kᵢ (nM) | LSD Kᵢ (nM) | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | Similar to LSD | 4.5 | [2] |

| 5-HT₂ | [³H]Ketanserin | Rat Cortex | 4-5 fold lower affinity than LSD | 1.7 | [2] |

| 5-HT₂ | [¹²⁵I]DOI | Rat Cortex | Similar to LSD | 1.1 | [2] |

Note: The study by Huang et al. stated that the Kᵢ values for this compound at the 5-HT₁ₐ and [¹²⁵I]DOI labeled 5-HT₂ sites were "similar to those of LSD" without providing the exact numerical values.

In Vivo Potency

The same study by Huang et al. (1994) also evaluated the potency of this compound in a drug discrimination paradigm in rats trained to recognize LSD. This in vivo assay provides a measure of the compound's ability to produce LSD-like subjective effects.

| Compound | ED₅₀ (mg/kg) | Relative Potency (LSD = 1) |

| LSD | 0.08 | 1 |

| This compound | ~0.16 - 0.24 | ~0.33 - 0.5 |

Note: The ED₅₀ for this compound was reported to be "two to three times larger than that of LSD".

Functional Activity

Signaling Pathways

The psychedelic effects of lysergamides are primarily mediated by the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Recent research has indicated that the psychedelic potential of 5-HT₂A agonists is correlated with the activation of the Gq/11 signaling pathway, rather than the β-arrestin pathway.[3]

Presumed 5-HT₂A Receptor Signaling Cascade for this compound

The following diagram illustrates the generally accepted signaling pathway for psychedelic 5-HT₂A receptor agonists. It is presumed that this compound follows a similar mechanism.

Caption: Presumed 5-HT₂A receptor signaling pathway for this compound.

Experimental Workflow for Assessing Functional Activity

A common method to determine the functional activity and signaling bias of a compound at the 5-HT₂A receptor is to use cell-based assays that measure downstream signaling events.

Caption: Workflow for a calcium flux functional assay.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized protocols based on standard methodologies for characterizing similar compounds.

Radioligand Binding Assay Protocol (General)

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand with known affinity for the receptor

-

This compound in a range of concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the data to generate a competition curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Calcium Flux Assay Protocol (General)

This protocol measures the functional agonism of this compound at Gq-coupled receptors like the 5-HT₂A receptor.

Materials:

-

Cells stably expressing the 5-HT₂A receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound in a range of concentrations

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom microplate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately one hour.

-

Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence in a fluorescence plate reader.

-

Compound Addition: Inject varying concentrations of this compound into the wells while continuously measuring the fluorescence.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the data to generate a dose-response curve and calculate the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal response.

Conclusion and Future Directions

This compound is a classic lysergamide psychedelic with a pharmacological profile similar to, but less potent than, LSD. Its primary mechanism of action is believed to be partial agonism at the 5-HT₂A receptor, leading to the activation of the Gq/11 signaling pathway. While some quantitative data on its receptor binding and in vivo potency exist, a comprehensive characterization of its full receptor profile and functional activity at various targets is lacking.

Future research should focus on:

-

Comprehensive Receptor Screening: A full receptorome screening to identify all potential molecular targets of this compound.

-

In Vitro Functional Assays: Detailed characterization of this compound's efficacy and potency at a wide range of serotonin and other receptors using functional assays.

-

Signaling Bias Determination: Investigation into the specific signaling bias of this compound at the 5-HT₂A receptor (Gq/11 vs. β-arrestin) to better understand its psychedelic potential.

-

In Vivo Studies: Further in vivo studies to characterize its behavioral and physiological effects in more detail.

A more complete understanding of the pharmacology of this compound will not only be valuable for the scientific and drug development communities but also for forensic and clinical toxicology.

References

An In-depth Technical Guide to the Mechanism of Action of Milvexian

Note to the Reader: The following technical guide has been compiled based on the query for "Mipla." Initial research indicates that this is likely a misspelling of Milvexian , an investigational oral anticoagulant. This document will proceed under the assumption that the query pertains to Milvexian.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Milvexian is an orally bioavailable, reversible, small-molecule inhibitor that demonstrates high affinity and selectivity for Factor XIa (FXIa), a serine protease in the coagulation cascade.[1][2] By directly targeting the active site of FXIa, milvexian effectively attenuates the amplification of thrombin generation, a critical step in thrombus formation.[2][3] Its mechanism is distinct from traditional anticoagulants as it primarily modulates the intrinsic pathway of coagulation with minimal disruption to the extrinsic pathway, which is essential for hemostasis.[4][5] This targeted approach offers the potential for a potent antithrombotic effect with a reduced risk of bleeding complications, addressing a significant unmet need in anticoagulant therapy.[2][4] Preclinical and clinical data indicate a dose-dependent prolongation of the activated partial thromboplastin time (aPTT) with no significant impact on prothrombin time (PT), consistent with its selective mechanism.[1][6]

Core Mechanism of Action: Targeting Factor XIa

Milvexian functions as a direct competitive inhibitor of Factor XIa. FXIa plays a pivotal role in the intrinsic pathway of the coagulation cascade by activating Factor IX. This activation leads to a burst in the generation of thrombin (Factor IIa), which subsequently converts fibrinogen to fibrin, forming a stable blood clot.

By binding to the active site of FXIa, milvexian blocks this key amplification step.[2] This interruption of the intrinsic pathway effectively reduces thrombin generation and subsequent fibrin formation, thereby exerting its anticoagulant and antithrombotic effects.[1][3] The rationale for targeting FXIa is based on evidence that the intrinsic pathway is more critical for the growth and stabilization of pathological thrombi than for initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the coagulation cascade and the specific point of inhibition by Milvexian.

Quantitative Pharmacodynamic Data

Milvexian's potency and selectivity have been characterized through various in vitro enzymatic and plasma-based assays. The data consistently demonstrate high-affinity binding to FXIa and significant selectivity over other key serine proteases in the coagulation cascade.

Enzyme Inhibition and Selectivity

The inhibitory constant (Ki) quantifies the binding affinity of Milvexian to its target enzyme, FXIa, and other related proteases. A lower Ki value indicates higher affinity.

| Target Enzyme | Species | Ki (nM) | Selectivity Fold (vs. Human FXIa) | Reference |

| Factor XIa | Human | 0.11 | - | [1][2] |

| Factor XIa | Rabbit | 0.38 | - | [1][2] |

| Plasma Kallikrein | Human | 44 | ~400x | [1] |

| Chymotrypsin | Human | 35 | ~318x | [1] |

| Thrombin | Rabbit | 1700 | >15,000x | [1] |

| Factor Xa | Rabbit | >18,000 | >163,000x | [1] |

Table 1: In vitro inhibitory potency and selectivity of Milvexian.

Plasma-Based Coagulation Parameters

The functional consequence of FXIa inhibition is a prolongation of clotting time in assays that measure the intrinsic pathway, primarily the aPTT.

| Parameter | Assay | Effect | Observation | Reference |

| Anticoagulant Activity | aPTT | Prolongation | Concentration-dependent increase | [1][6] |

| Hemostasis | Prothrombin Time (PT) | No significant change | Consistent with selective FXIa inhibition | [1] |

| Hemostasis | Thrombin Time (TT) | No significant change | Consistent with selective FXIa inhibition | [1] |

| Antithrombotic Efficacy | Rabbit ECAT Model | Thrombus Reduction | 1.6-fold aPTT increase for 50% thrombus reduction | [1] |

| Bleeding Risk | Rabbit Bleeding Time | No significant change | No increase in bleeding time at full antithrombotic doses | [1] |

Table 2: Summary of Milvexian's effects on key pharmacodynamic and preclinical efficacy markers.

Key Experimental Protocols

The characterization of Milvexian involves a suite of standardized in vitro and in vivo assays. Below are detailed, representative methodologies for two key in vitro experiments.

FXIa Enzyme Inhibition Assay (Generic Protocol)

This protocol determines the inhibitory constant (Ki) of a compound against purified Factor XIa.

Objective: To quantify the potency of Milvexian in inhibiting the enzymatic activity of purified human FXIa.

Materials:

-

Purified human Factor XIa (Enzyme Research Laboratories or equivalent)

-

Fluorogenic or chromogenic FXIa substrate (e.g., S-2366)

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing polyethylene glycol (PEG) and bovine serum albumin (BSA)

-

Milvexian (serial dilutions in DMSO, then assay buffer)

-

96-well microplates (black plates for fluorescence)

-

Microplate reader (spectrophotometer or fluorometer)

Methodology:

-

Reagent Preparation: Prepare serial dilutions of Milvexian in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Enzyme Addition: Add a fixed concentration of purified human FXIa to each well of the microplate containing either buffer (control) or a concentration of Milvexian.

-

Incubation: Incubate the enzyme-inhibitor mixture at 37°C for a predetermined period (e.g., 15 minutes) to allow for binding equilibrium.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FXIa substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in a reader pre-warmed to 37°C. Measure the rate of substrate cleavage (change in absorbance or fluorescence over time) for a set period (e.g., 10-20 minutes).

-

Data Analysis:

-

Plot the reaction velocity against the substrate concentration to ensure Michaelis-Menten kinetics.

-

Calculate the percentage of inhibition for each Milvexian concentration relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).

-

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the effect of Milvexian on the clotting time of human plasma.

Objective: To assess the functional anticoagulant effect of Milvexian on the intrinsic and common coagulation pathways in a plasma environment.

Materials:

-

Platelet-poor plasma (PPP) from healthy human donors (prepared from 3.2% citrated whole blood)

-

Commercial aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)[7]

-

Calcium Chloride (CaCl2) solution (e.g., 0.025 M)

-

Milvexian (spiked into plasma at various concentrations)

-

Coagulometer (automated or semi-automated)

-

Incubation block or water bath at 37°C

Methodology:

-

Sample Preparation: Spike aliquots of pooled normal human plasma with varying concentrations of Milvexian (or vehicle control, e.g., DMSO).[7]

-

Incubation 1 (Plasma + aPTT Reagent): Pipette a defined volume of the spiked plasma sample (e.g., 50 µL) into a cuvette. Add an equal volume of the aPTT reagent (e.g., 50 µL).[4]

-

Incubate this mixture at 37°C for a specified time as per the reagent manufacturer's instructions (typically 3-5 minutes). This step allows the contact activator to activate Factor XII and XI.[4][6]

-

Clot Initiation and Measurement: Add a defined volume of pre-warmed CaCl2 (e.g., 50 µL) to the cuvette to initiate the coagulation cascade.[4]

-

Simultaneously, the coagulometer's timer starts and measures the time (in seconds) until a fibrin clot is detected (optically or mechanically).

-

Data Analysis:

-

Record the clotting time in seconds for each Milvexian concentration.

-

Plot the aPTT clotting time against the Milvexian concentration.

-

Determine the concentration of Milvexian required to double the baseline aPTT (EC2x).[7]

-

Experimental Workflow Diagram

The following diagram outlines the typical preclinical workflow for characterizing a novel FXIa inhibitor like Milvexian.

Clinical Rationale and Therapeutic Hypothesis

The primary therapeutic goal of FXIa inhibition is to uncouple antithrombotic efficacy from bleeding risk. Traditional anticoagulants, which broadly target common pathway factors like Factor Xa or Thrombin, inhibit both pathological thrombosis and physiological hemostasis, leading to an inherent risk of bleeding.

The hypothesis for Milvexian is that by selectively inhibiting FXIa, it can prevent the amplification of thrombin generation required for thrombus formation and growth, while preserving the initial, tissue factor-driven thrombin generation necessary for sealing vessel injuries and preventing spontaneous bleeding. This leads to a wider therapeutic window compared to existing anticoagulants.

Logical Relationship Diagram

References

- 1. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. linear.es [linear.es]

- 5. ecat.nl [ecat.nl]

- 6. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 7. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Monophosphoryl Lipid A (MPLA) Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the binding profile of Monophosphoryl Lipid A (MPLA) with its cognate receptor, Toll-like receptor 4 (TLR4). The initial query for "Mipla receptor" has been interpreted as a likely reference to MPLA, a well-characterized immunomodulator and a detoxified derivative of lipopolysaccharide (LPS). MPLA is a potent agonist of TLR4, a key pattern recognition receptor of the innate immune system.[1] Its ability to stimulate a robust immune response with significantly lower toxicity than LPS has led to its approval as a vaccine adjuvant in humans.[1]

This document details the quantitative binding characteristics of MPLA to the TLR4/MD-2 complex, the downstream signaling cascades, and provides detailed protocols for relevant binding assays.

Quantitative Binding Profile of MPLA to TLR4/MD-2

The interaction of MPLA with TLR4 is complex and requires the co-receptor MD-2. The lipid A portion of MPLA binds to a hydrophobic pocket within MD-2, which then triggers the dimerization of the TLR4/MD-2 complex, initiating downstream signaling. It is widely reported that MPLA has a lower binding affinity for the TLR4/MD-2 complex compared to its parent molecule, LPS.[1] This reduced affinity is thought to contribute to its lower toxicity profile.

While precise, universally cited dissociation constants (Kd) for the MPLA-TLR4/MD-2 interaction are not consistently reported across the literature, the available data and comparative studies allow for a qualitative and semi-quantitative understanding of its binding. For context, the dissociation constant (Kd) for LPS binding to MD-2 has been measured at approximately 2.33 x 10⁻⁶ M.

| Ligand | Receptor Complex | Binding Affinity (Kd) | Notes |

| MPLA | TLR4/MD-2 | Weaker than LPS | Precise Kd values are not consistently reported in the literature. The lower affinity contributes to reduced toxicity. |

| LPS | MD-2 | ~2.33 µM | Serves as a reference for the higher affinity of the parent molecule. |

| LPS | TLR4 | ~14.1 µM | Lower affinity interaction compared to MD-2. |

Experimental Protocols

Competition Binding Assay using Fluorescently Labeled LPS

This protocol describes a method to characterize the binding of MPLA to TLR4 by measuring its ability to compete with a fluorescently labeled LPS for binding to cells expressing the TLR4/MD-2 complex.

1. Objective: To determine the relative binding affinity (IC50) of MPLA for the TLR4/MD-2 receptor complex by measuring the displacement of a fluorescently labeled LPS derivative (e.g., Alexa Fluor 488-LPS).

2. Materials:

-

Cells: A suitable cell line endogenously expressing or transfected with human or murine TLR4, MD-2, and CD14 (e.g., HEK293-hTLR4/MD2-CD14 or murine neutrophils).

-

Fluorescent Ligand: Alexa Fluor 488-conjugated LPS (or other suitable fluorescently tagged LPS).

-

Competitor Ligand: Monophosphoryl Lipid A (MPLA) from a reliable source.

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.2% bovine serum albumin (BSA) to reduce non-specific binding.

-

Instrumentation: Flow cytometer or fluorescence plate reader capable of detecting the chosen fluorophore.

-

96-well plates (U-bottom for flow cytometry or black-walled for plate reader).

3. Experimental Procedure:

-

Cell Preparation:

-

Culture the cells to the appropriate density.

-

On the day of the experiment, harvest the cells and wash them with assay buffer.

-

Resuspend the cells in assay buffer to a final concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Prepare a serial dilution of MPLA in assay buffer. Concentrations should typically range from 100 µg/mL to 0.01 µg/mL.

-

In a 96-well plate, add a fixed, saturating concentration of Alexa Fluor 488-LPS (e.g., 1 µg/mL) to each well.

-

Add the different concentrations of MPLA to the respective wells. Include a control with no MPLA (total binding) and a control with a large excess of unlabeled LPS to determine non-specific binding.

-

-

Incubation:

-

Add 100 µL of the cell suspension (100,000 cells) to each well.

-

Incubate the plate for 2 hours at 37°C in a humidified incubator. Protect the plate from light.

-

-

Washing:

-

After incubation, wash the cells twice with ice-cold assay buffer to remove unbound ligands. Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) between washes.

-

-

Data Acquisition:

-

Resuspend the cells in 200 µL of assay buffer.

-

Analyze the samples using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population. Alternatively, use a fluorescence plate reader to measure the fluorescence in each well.

-

-

Data Analysis:

-

Subtract the MFI of the non-specific binding control from all other readings.

-

Plot the percentage of specific binding against the logarithm of the MPLA concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of MPLA.

-

Signaling Pathways and Visualizations

Upon binding of MPLA to the TLR4/MD-2 complex and subsequent receptor dimerization, intracellular signaling is initiated through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. MPLA is considered a TRIF-biased agonist, meaning it preferentially activates the TRIF-dependent pathway, which is associated with the induction of Type I interferons and a more measured inflammatory response compared to the strong pro-inflammatory cytokine induction by the MyD88-dependent pathway.

TLR4 Signaling Pathway

Caption: MPLA-induced TLR4 signaling cascade.

Experimental Workflow for Competition Binding Assay

Caption: Workflow for a competition binding assay.

Conclusion

Monophosphoryl Lipid A is a critical immunomodulatory agent that functions through its interaction with the TLR4/MD-2 receptor complex. While its binding affinity is lower than that of LPS, this characteristic is intrinsically linked to its favorable safety profile. The TRIF-biased signaling induced by MPLA leads to a potent adjuvant effect with controlled inflammation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in drug development engaged in the study of TLR4 agonists. Further research to precisely quantify the binding kinetics of various MPLA preparations will continue to refine our understanding of its mechanism of action.

References

An In-depth Technical Guide to the Core Research of David E. Nichols on MiPLA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research conducted by David E. Nichols and his colleagues on N-methyl-N-isopropyllysergamide (MiPLA), a potent lysergic acid diethylamide (LSD) analog. This document details the quantitative pharmacological data, experimental methodologies, and the implicated signaling pathways, offering a valuable resource for those engaged in psychedelic research and drug development.

Core Quantitative Data

The primary quantitative data from Nichols' research on this compound and related N-isopropyl lysergamide derivatives are summarized from the key 1994 publication, "Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives".[1][2][3] This study elucidated the structure-activity relationships within this class of compounds, providing critical insights into their psychedelic potential.

Drug Discrimination in Rats

The in vivo psychedelic-like activity of this compound and its analogs was assessed using a two-lever drug discrimination paradigm in rats trained to recognize the subjective effects of 0.08 mg/kg of LSD. The effective dose required for 50% of the animals to generalize the LSD cue (ED50) is a key measure of a compound's potency.

| Compound | ED50 (mg/kg) |

| LSD | 0.08 |

| IPLA (N-isopropyllysergamide) | ~0.16 - 0.24 |

| This compound (N-methyl-N-isopropyllysergamide) | ~0.16 - 0.24 |

| EIPLA (N-ethyl-N-isopropyllysergamide) | ~0.16 - 0.24 |

| DIPLA (N,N-diisopropyllysergamide) | ~0.64 |

Table 1: Potency of this compound and related lysergamides in rats trained to discriminate LSD. Data extracted from Nichols et al. (1994).[1][2][3]

Receptor Binding Affinities

The affinity of this compound and its analogs for key serotonin receptors was determined through radioligand binding assays. The inhibition constant (Ki) indicates the concentration of the drug that displaces 50% of the radioligand from the receptor, with lower values signifying higher binding affinity.

| Compound | 5-HT2A Ki (nM) ([3H]ketanserin) | 5-HT1A Ki (nM) ([3H]8-OH-DPAT) | 5-HT2 (agonist) Ki (nM) ([125I]DOI) |

| LSD | 11.2 | 11.0 | 1.8 |

| IPLA | 44.8 | 14.2 | 2.1 |

| This compound | 44.8 | 12.5 | 1.9 |

| EIPLA | 56.2 | 19.8 | 2.5 |

| DIPLA | 100.0 | 44.5 | 16.2 |

Table 2: Receptor binding affinities of this compound and related lysergamides for serotonin receptor subtypes. Data extracted from Nichols et al. (1994).[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in Nichols' research on this compound.

Synthesis of N-isopropyl Lysergamides

While a specific, detailed protocol for the synthesis of this compound from David E. Nichols' lab is not publicly available in the reviewed literature, the general synthesis of N-substituted lysergamides typically involves the coupling of d-lysergic acid with the corresponding amine. This process generally follows these steps:

-

Activation of Lysergic Acid: d-lysergic acid is first activated to a more reactive derivative, often an acid chloride or by using a peptide coupling reagent.

-

Amide Formation: The activated lysergic acid is then reacted with the desired amine (in the case of this compound, N-methylisopropylamine) in a suitable aprotic solvent.

-

Purification: The crude product is then purified using chromatographic techniques, such as column chromatography, to isolate the desired lysergamide.

Rat Drug Discrimination Studies

The drug discrimination paradigm is a behavioral assay used to assess the subjective effects of drugs in animals.

-

Subjects: Male Sprague-Dawley rats are typically used.

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

-

Training:

-

Rats are trained to press one lever (the "drug" lever) after an injection of a known psychedelic drug (in this case, 0.08 mg/kg LSD) to receive a food reward.

-

On alternate days, they are trained to press the other lever (the "saline" lever) after an injection of saline to receive a food reward.

-

Training continues until the rats reliably press the correct lever based on the injection they received.

-

-

Testing:

-

Once trained, the rats are administered a test compound (e.g., this compound) at various doses.

-

The percentage of responses on the "drug" lever is recorded.

-

The ED50 value is calculated as the dose of the test compound that results in 50% of responses on the "drug" lever.

-

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

-

Tissue Preparation:

-

Rat cortical tissue (for 5-HT2A receptors) or hippocampal tissue (for 5-HT1A receptors) is dissected and homogenized in a buffered solution.

-

The homogenate is centrifuged to isolate the cell membranes containing the receptors.

-

-

Binding Reaction:

-

The membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A, or [125I]DOI for agonist-labeled 5-HT2 sites) and varying concentrations of the test compound (e.g., this compound).

-

-

Separation and Counting:

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor

The research by David E. Nichols and others has established that the psychedelic effects of lysergamides like this compound are primarily mediated through their agonist activity at the serotonin 2A (5-HT2A) receptor.[4][5][6] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

Caption: this compound activates the 5-HT2A receptor, leading to a Gq-mediated signaling cascade.

Experimental Workflow for this compound Pharmacological Characterization

The following diagram illustrates the logical flow of experiments typically employed in the Nichols lab to characterize novel lysergamides like this compound.

Caption: Workflow for the synthesis and pharmacological evaluation of this compound.

References

- 1. Methylisopropyllysergamide [medbox.iiab.me]

- 2. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (ECPLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EiPLA - Wikipedia [en.wikipedia.org]

- 4. cpdaconference.org [cpdaconference.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Mipla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mipla, or N-methyl-N-isopropyllysergamide, is a psychedelic compound belonging to the lysergamide class of substances. As a structural analog of lysergic acid diethylamide (LSD), this compound's pharmacological activity is primarily attributed to its interaction with the serotonin receptor system, particularly the 5-HT₂A receptor. This document provides a comprehensive overview of the current understanding of this compound's pharmacology, including its receptor binding profile, in vivo potency, and the associated signaling pathways. Quantitative data from preclinical studies are presented, alongside detailed experimental methodologies for key assays used in its evaluation. This guide is intended to serve as a technical resource for researchers and professionals engaged in the study and development of serotonergic compounds.

Introduction

This compound is a semi-synthetic ergoline derivative characterized by the substitution of the diethylamide group of LSD with a methyl and an isopropyl group. This modification results in a compound with approximately one-third to one-half the psychedelic potency of LSD in humans. The primary mechanism of action for this compound, like other classic psychedelics, is believed to be agonism at the serotonin 5-HT₂A receptor. This interaction initiates a cascade of intracellular signaling events, leading to the characteristic subjective effects associated with this class of compounds. Understanding the detailed pharmacology of this compound is crucial for elucidating the structure-activity relationships of lysergamides and for the potential development of novel therapeutic agents targeting the serotonergic system.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with serotonin receptors. The following tables summarize the available quantitative data on its receptor binding affinity and in vivo potency.

Receptor Binding Affinity

In vitro radioligand binding studies have been conducted to determine the affinity of this compound for various serotonin receptor subtypes. The equilibrium dissociation constant (Kᵢ) is a measure of the ligand's binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) for this compound | Kᵢ (nM) for LSD | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampal Homogenates | Similar to LSD | - | [1] |

| 5-HT₂ | [³H]ketanserin | Rat Cortical Homogenates | 4-5 fold lower affinity than LSD | - | [1] |

Note: Specific Kᵢ values from the primary literature were not available in the searched resources. The table reflects the relative affinities as described in the cited source.

In Vivo Potency

The in vivo potency of this compound has been assessed using drug discrimination and head-twitch response (HTR) assays in rodents. The ED₅₀ value represents the dose required to produce 50% of the maximum effect.

| Assay | Animal Model | ED₅₀ for this compound | ED₅₀ for LSD | Reference |

| Drug Discrimination | Rats trained to discriminate 0.08 mg/kg LSD | 2-3 times larger than LSD | - | [1] |

| Head-Twitch Response (HTR) | Rodents | ~3 times larger than LSD | - |

Note: Specific ED₅₀ values from the primary literature were not available in the searched resources. The table reflects the relative potencies as described in the cited sources.

Pharmacokinetics

Currently, there is a lack of publicly available data on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Parameters such as maximum plasma concentration (Cₘₐₓ), time to reach maximum concentration (Tₘₐₓ), and elimination half-life (t₁/₂) have not been reported in the reviewed literature. Further research is required to characterize the pharmacokinetic behavior of this compound to better understand its duration of action and potential for accumulation with repeated dosing.

Signaling Pathways

The interaction of this compound with the 5-HT₂A receptor initiates a G-protein-coupled signaling cascade. As a 5-HT₂A agonist, this compound is presumed to activate the Gq/11 signaling pathway, which is the primary pathway for this receptor.

5-HT₂A Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by 5-HT₂A receptor agonists like this compound.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the key in vivo and in vitro assays used to characterize the pharmacology of this compound and other lysergamides.

Radioligand Receptor Binding Assay (In Vitro)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Kᵢ value of this compound at serotonin receptors.

Materials:

-

Test compound (this compound)

-

Radioligand (e.g., [³H]ketanserin for 5-HT₂ receptors)

-

Receptor source (e.g., rat cortical homogenates)

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a series of tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total and non-specific binding).

-

Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay (In Vivo)

The HTR in rodents is a behavioral proxy for 5-HT₂A receptor activation and is used to assess the in vivo potency of psychedelic compounds.

Objective: To determine the ED₅₀ value of this compound for inducing the head-twitch response.

Materials:

-

Test compound (this compound)

-

Vehicle control (e.g., saline)

-

Male C57BL/6J mice

-

Observation chambers

-

Video recording equipment or automated HTR detection system

Procedure:

-

Acclimate the mice to the testing room and observation chambers.

-

Administer various doses of this compound or vehicle to different groups of mice (typically via intraperitoneal injection).

-

Place each mouse individually into an observation chamber immediately after injection.

-

Record the behavior of the mice for a predetermined period (e.g., 30-60 minutes).

-

Score the number of head twitches for each mouse. A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory behavior. Scoring can be done manually by trained observers or using automated software.

-

Plot the dose-response curve (dose of this compound vs. number of head twitches).

-

Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal head-twitch response, using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the pharmacological characterization of a novel compound like this compound.

Caption: General Experimental Workflow.

Conclusion

This compound is a potent lysergamide with a pharmacological profile centered on its agonist activity at serotonin receptors, particularly the 5-HT₂A subtype. The available preclinical data indicate that it possesses a potency that is approximately one-third to one-half that of LSD. While its primary mechanism of action through the 5-HT₂A-Gq signaling pathway is well-postulated, a comprehensive understanding of its pharmacology is limited by the lack of publicly available data, especially concerning its full receptor binding profile and pharmacokinetics. The experimental protocols and workflows outlined in this guide provide a framework for future research aimed at further elucidating the detailed pharmacological properties of this compound and other novel serotonergic compounds. Such research is essential for advancing our knowledge of the therapeutic potential and risks associated with this class of molecules.

References

Mipla: A Structural Isomer of LSD - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific knowledge surrounding N-methyl-N-isopropyl-lysergamide (Mipla), a structural isomer of the well-known psychedelic compound lysergic acid diethylamide (LSD). This document provides a comprehensive overview of this compound's pharmacology, synthesis, and the signaling pathways it modulates, with a focus on data relevant to researchers and drug development professionals.

Introduction: The Isomeric Relationship of this compound and LSD

This compound, also known as N-methyl-N-isopropyllysergamide, is a psychedelic drug belonging to the lysergamide family. Structurally, it is an isomer of LSD, wherein the two ethyl groups on the amide nitrogen are replaced by a methyl group and an isopropyl group.[1] This seemingly minor alteration in its chemical structure leads to nuanced differences in its pharmacological profile compared to LSD. While both compounds are potent psychoactive substances, this compound is reported to be approximately one-third to one-half as potent as LSD in producing psychedelic effects in humans.[1] This guide will delve into the available scientific data to provide a detailed comparison.

Quantitative Pharmacological Data

A critical aspect of understanding any psychoactive compound is the quantitative analysis of its interaction with relevant biological targets. For lysergamides like this compound and LSD, the primary target is the serotonin 5-HT2A receptor, which is known to mediate their hallucinogenic effects.[1][2] The following table summarizes the available quantitative data for this compound and LSD, providing a basis for direct comparison.

| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |

| This compound | 5-HT2A | Data not available in public domain | Data not available in public domain |

| LSD | 5-HT2A | ~1-5 | ~2-10 |

Experimental Protocols

Synthesis of N-methyl-N-isopropyl-lysergamide (this compound)

The synthesis of this compound, like other lysergamides, starts from d-lysergic acid. A common method involves the activation of the carboxylic acid group of lysergic acid, followed by coupling with the desired amine, in this case, N-isopropyl-N-methylamine. One documented method utilizes a mixed anhydride intermediate.

Protocol for the Synthesis of this compound via Mixed Anhydride:

-

Preparation of the Mixed Anhydride of d-Lysergic Acid:

-

A suspension of d-lysergic acid in acetonitrile is cooled to -20°C.

-

A solution of trifluoroacetic anhydride in acetonitrile, also cooled to -20°C, is added to the lysergic acid suspension.

-

Finely divided magnesium oxide is added to the reaction mixture.

-

The mixture is maintained at -20°C for approximately 1.5 hours, during which the suspended d-lysergic acid dissolves, forming the mixed anhydride of lysergic acid and trifluoroacetic acid.[3]

-

-

Amide Coupling:

-

The solution containing the mixed anhydride is added to a solution of methylisopropylamine in acetonitrile.

-

The reaction mixture is allowed to stand in the dark for about one hour and is then evaporated to dryness.[3]

-

-

Purification:

-

The resulting residue is taken up in a suitable solvent and purified using chromatographic techniques, such as column chromatography over alumina, to isolate the d-lysergic acid N-methyl-N-isopropyl amide (this compound).

-

Analytical Separation of LSD and this compound

Due to their structural similarity, the analytical separation and differentiation of LSD and its isomers like this compound are crucial in forensic and research settings. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.

Exemplary HPLC-MS/MS Method for Lysergamide Isomer Separation:

-

Chromatography System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the isomers.

-

Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for LSD and this compound are monitored for selective and sensitive detection and quantification.[4][5][6]

-

Sample Preparation: Samples are typically prepared by liquid-liquid extraction (LLE) at a basic pH (e.g., pH 9) with a solvent like ethyl acetate.[5]

Signaling Pathways

The psychoactive effects of this compound and LSD are primarily mediated by their agonistic activity at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates complex intracellular signaling cascades, with the two most prominent pathways being the Gq/11 pathway and the β-arrestin pathway.

5-HT2A Receptor Gq/11 Signaling Pathway

This is considered the canonical pathway for 5-HT2A receptor activation and is believed to be central to the psychedelic effects of ligands like LSD.

Caption: The 5-HT2A Gq/11 signaling cascade initiated by ligand binding.

Upon binding of an agonist like this compound or LSD, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG, along with Ca²⁺, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.[7][8][9]

5-HT2A Receptor β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through β-arrestin pathways. This pathway is involved in receptor desensitization, internalization, and can also initiate its own unique signaling cascades. The balance between Gq and β-arrestin signaling (biased agonism) is an area of intense research, as it may explain the different subjective effects of various 5-HT2A agonists.

Caption: The β-arrestin signaling pathway following 5-HT2A receptor activation.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the 5-HT2A receptor. This phosphorylation creates a binding site for β-arrestins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to desensitization. β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery to promote receptor internalization. Furthermore, β-arrestin can initiate G protein-independent signaling by scaffolding various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade, leading to distinct cellular outcomes.[10][11]

Conclusion

This compound represents an important tool for understanding the structure-activity relationships of lysergamides and the intricate signaling mechanisms of the 5-HT2A receptor. While its qualitative pharmacological profile is partially characterized, a significant gap remains in the public domain regarding its specific quantitative binding and functional data. The experimental protocols outlined in this guide for synthesis and analysis provide a framework for further research into this and other novel psychoactive substances. A deeper understanding of the nuanced differences in signaling pathways activated by this compound compared to LSD, potentially through biased agonism, could offer valuable insights for the development of novel therapeutics targeting the serotonergic system. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structural analysis of an lysergic acid diethylamide (LSD) analogue N-methyl-N-isopropyllysergamide (this compound): Insights from Rotamers in NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Lysergic acid analogues on the amide position [LSB,this compound,LSM] | Open Source Chemistry [bbgate.com]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 5. A highly sensitive UHPLC-MS/MS method for determining 15 designer LSD analogs in biological samples with application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separating the wheat from the chaff: Observations on the analysis of lysergamides LSD, this compound, and LAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Psychedelic Properties of N-methyl-N-isopropyllysergamide (Mipla)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-isopropyllysergamide, commonly known as Mipla, is a psychedelic compound belonging to the lysergamide class of substances and is a structural analog of lysergic acid diethylamide (LSD). First synthesized and described by Albert Hofmann, its psychedelic effects are primarily mediated through its partial agonist activity at the serotonin 5-HT₂A receptor. In vivo studies in rodent models have confirmed its LSD-like discriminative stimulus effects and its ability to induce the head-twitch response, a behavioral proxy for hallucinogenic potential in humans. While less potent than LSD, this compound is a valuable research tool for probing the structure-activity relationships of lysergamides and the neurobiology of psychedelic action. This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacology, experimental protocols, and associated signaling pathways.

Chemical and Pharmacological Profile

This compound, or N-methyl-N-isopropyllysergamide, is a derivative of lysergic acid with a methyl and an isopropyl group attached to the amide nitrogen.[1] This structural modification distinguishes it from LSD, which possesses two ethyl groups in the same position.

Receptor Binding Affinity

The primary molecular target of this compound is the serotonin 5-HT₂A receptor, where it acts as a partial agonist. Its binding affinity at various monoamine receptors has been characterized, demonstrating a pharmacological profile similar to that of LSD, albeit with some differences in potency. The following table summarizes the available receptor binding data for this compound.

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| Serotonin | ||||

| 5-HT₂ | [³H]Ketanserin | Rat Cortical Homogenates | 4-5x lower affinity than LSD | Huang et al., 1994 |

| 5-HT₂ₐ/₂c | [¹²⁵I]DOI | Rat Cortical Homogenates | Similar to LSD | Huang et al., 1994 |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampal Homogenates | Similar to LSD | Huang et al., 1994 |

Note: The precise Kᵢ values from the primary literature (Huang et al., 1994) were not available in the searched resources. The table reflects the qualitative descriptions found.

In Vivo Functional Potency

The psychedelic potential of this compound has been quantified in vivo using rodent behavioral models. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂A receptor activation and correlates with hallucinogenic potency in humans. Drug discrimination studies in rats also provide a measure of a compound's ability to produce subjective effects similar to a known psychedelic, such as LSD.

| Assay | Animal Model | ED₅₀ | Potency Relative to LSD | Reference |

| Head-Twitch Response (HTR) | Mouse | 421.7 nmol/kg | ~33% | Halberstadt et al., 2018 |

| Drug Discrimination | Rat | 2-3x higher than LSD | ~33-50% | Huang et al., 1994 |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's psychedelic properties.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for various serotonin receptor subtypes.

General Protocol (based on standard lysergamide binding assays):

-

Tissue Preparation: Whole rat brains are dissected to isolate specific regions enriched in the target receptors (e.g., frontal cortex for 5-HT₂A, hippocampus for 5-HT₁ₐ). The tissue is homogenized in an appropriate buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.

-

Binding Reaction: The membrane homogenate is incubated with a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂, [¹²⁵I]DOI for 5-HT₂ₐ/₂c, [³H]8-OH-DPAT for 5-HT₁ₐ) and varying concentrations of the competitor ligand (this compound).

-

Incubation and Separation: The mixture is incubated at a specific temperature for a set duration to allow for binding equilibrium to be reached. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of this compound.

Protocol (based on Halberstadt et al., 2018):

-

Animals: Male C57BL/6J mice are used for the assay.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered to the mice via intraperitoneal (i.p.) injection at various doses.

-

Observation: Immediately after injection, mice are placed individually into observation chambers. The frequency of head-twitches (rapid, side-to-side rotational movements of the head) is counted for a specified period (e.g., 30-60 minutes).

-

Data Analysis: The total number of head-twitches at each dose is recorded. A dose-response curve is generated, and the dose that produces 50% of the maximal response (ED₅₀) is calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

The psychedelic effects of this compound are initiated by its binding to and activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). This triggers a cascade of intracellular signaling events.

5-HT₂A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT₂A receptor involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

References

An In-depth Technical Guide to the Neurochemical Effects of MiPLA

For Researchers, Scientists, and Drug Development Professionals

Abstract: MiPLA (N-methyl-N-isopropyllysergamide) is a psychedelic compound and an analog of lysergic acid diethylamide (LSD).[1][2] Emerging research indicates its activity as a serotonergic psychedelic, likely exerting its effects through interaction with the 5-HT₂A receptor.[1][3] This document provides a comprehensive overview of the currently understood neurochemical properties of this compound, including its receptor interactions, signaling pathways, and behavioral effects, supported by available quantitative data and experimental methodologies.

Introduction

This compound, an N-methyl-N-isopropyl derivative of LSD, has been identified in recreational drug markets, prompting scientific investigation into its pharmacological profile.[1][3] Like other classical psychedelics, its primary mechanism of action is believed to be the activation of the serotonin 2A (5-HT₂A) receptor, which is a key mediator of hallucinogenic effects.[1] Structurally, this compound is an isomer of ETH-LAD (N⁶-ethylnorlysergic acid N,N-diethylamide), another known psychoactive lysergamide.[3]

Receptor Binding and Functional Activity

While a complete quantitative binding profile for this compound across a wide range of CNS receptors is not yet publicly available, its behavioral effects strongly suggest significant affinity and agonist activity at the 5-HT₂A receptor.

Table 1: Comparative Potency of Lysergamides in Mouse Head-Twitch Response (HTR) Assay

| Compound | ED₅₀ (nmol/kg) | Potency Relative to LSD |

| LSD | 132.8 | 100% |

| This compound | Not yet quantified | Lower than LSD |

| EiPLA | 234.6 | ~57% |

| 1P-LSD | 349.6 | ~38% |

Data compiled from studies employing the mouse head-twitch response assay, a behavioral proxy for 5-HT₂A receptor activation.[1][3] The ED₅₀ for this compound has not been specifically published, but qualitative reports indicate it is less potent than LSD.[3]

Signaling Pathways

The activation of the 5-HT₂A receptor by psychedelic compounds like this compound initiates a complex intracellular signaling cascade. This G-protein coupled receptor (GPCR) primarily couples to the Gq/11 family of G-proteins.

Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK, ultimately altering neuronal excitability, gene expression, and synaptic plasticity.

Experimental Protocols

4.1. Mouse Head-Twitch Response (HTR) Assay

The HTR assay is a standard in vivo behavioral model used to assess the 5-HT₂A receptor agonist activity of compounds.

-

Subjects: Male C57BL/6J mice are commonly used.[1]

-

Procedure:

-

Mice are habituated to the testing environment.

-

The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (IP) injection.

-

Following a set period for drug absorption, mice are observed for a defined duration (e.g., 30 minutes).

-

Head twitches, which are rapid, involuntary side-to-side head movements, are counted. This can be done by a trained observer or using an automated system with a magnetometer coil.[1]

-

-

Data Analysis: Dose-response curves are generated, and the ED₅₀ (the dose that produces 50% of the maximal response) is calculated to determine the compound's potency.[1]

4.2. Structural Analysis via Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS is a key analytical technique for the identification and structural confirmation of novel psychoactive substances like this compound.

-

Objective: To confirm the molecular weight and fragmentation pattern of synthesized or seized this compound.

-

Sample Preparation: this compound standard or a sample extract (e.g., from a blotter paper) is dissolved in a suitable solvent.

-

Liquid Chromatography (LC): The sample is injected into an LC system (e.g., using a C18 column) to separate it from other components.

-

Mass Spectrometry (MS): The eluent from the LC column is introduced into a mass spectrometer. The compound is ionized (e.g., by electrospray ionization), and the mass-to-charge ratio (m/z) of the parent ion and its fragments is determined.

-

Data Interpretation: The resulting mass spectrum, showing a characteristic pattern of fragments, is compared to a reference standard or predicted fragmentation to confirm the molecule's identity.[2]

Discussion and Future Directions

Current evidence strongly supports this compound's classification as a classical psychedelic with a mechanism of action centered on the 5-HT₂A receptor. However, significant gaps in knowledge remain. Future research should prioritize:

-

Quantitative Receptor Profiling: A comprehensive binding and functional assay panel is needed to determine this compound's affinity and efficacy at a wide range of serotonin, dopamine, and other CNS receptors. This will help to understand its potential for off-target effects.

-

In Vivo Neurochemical Studies: Techniques like in vivo microdialysis could elucidate the acute effects of this compound on the extracellular levels of key neurotransmitters such as serotonin and dopamine in various brain regions.[4]

-

Human Clinical Studies: Should it be deemed safe, controlled clinical trials would be necessary to understand its pharmacokinetics, pharmacodynamics, and psychoactive effects in humans.

Conclusion

This compound is a lysergamide analog with demonstrated LSD-like activity in preclinical models. Its primary neurochemical effect is the agonism of the 5-HT₂A receptor, which initiates a cascade of intracellular signaling events. While its potency appears to be lower than that of LSD, its emergence on the illicit market underscores the need for continued pharmacological and toxicological investigation. The experimental protocols and data presented in this guide provide a foundational understanding for researchers in the field of pharmacology and drug development.

References

Mipla Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipla (N-methyl-N-isopropyllysergamide) is a psychedelic compound belonging to the lysergamide class of molecules, structurally related to lysergic acid diethylamide (LSD). As a potent serotonergic agent, its primary mechanism of action involves interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic drugs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological targets, signaling pathways, and the experimental protocols used for its characterization.

Core Structure and Analogs

The core structure of this compound is the ergoline scaffold, a complex tetracyclic ring system. The structure-activity relationships of lysergamides are heavily influenced by substitutions at the N1, N6, and C8 positions. This compound is specifically an N-methyl, N-isopropyl amide derivative of lysergic acid at the C8 position.

Data Presentation

| Compound | 5-HT2A Receptor Interaction | In Vivo Activity (Head-Twitch Response) | Notes |

| This compound | Agonist | Induces HTR, suggesting 5-HT2A agonist activity. | Potency is reported to be less than LSD. |

| LSD | Potent Partial Agonist | Potently induces HTR. | The prototypical lysergamide psychedelic. |

| EiPLA | Agonist | Induces HTR. | The N-ethyl-N-isopropyl analog. |

Signaling Pathways

The primary signaling pathway initiated by this compound is through its agonist activity at the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor leads to a cascade of intracellular events.

5-HT2A Receptor Activation Pathway

Caption: this compound-induced 5-HT2A receptor signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound and related lysergamides.

5-HT2A Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA, is used.

-

Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a 5-HT2A receptor agonist.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Calcium Indicator Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Increasing concentrations of the test compound (this compound) are added to the cells.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The maximal response (Emax) is also determined from the curve and is often expressed as a percentage of the response to a reference full agonist (e.g., serotonin).

Experimental Workflow for SAR Studies

Caption: A typical workflow for this compound SAR studies.

Conclusion

The structure-activity relationship of this compound is centered on its interaction with the 5-HT2A receptor. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, its known psychedelic effects and induction of the head-twitch response in animal models confirm its activity as a 5-HT2A agonist. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and its analogs, which will be crucial for a deeper understanding of its pharmacological profile and for the rational design of novel serotonergic compounds. Further research is warranted to quantify the binding and functional parameters of this compound to enable a more precise definition of its place within the complex landscape of lysergamide structure-activity relationships.

Unveiling the Therapeutic Potential of Mipla: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipla (N-Methyl-N-isopropyllysergamide) is a lesser-known psychedelic substance belonging to the lysergamide class, structurally analogous to lysergic acid diethylamide (LSD).[1] Initial preclinical investigations indicate that this compound shares a similar mechanism of action with LSD, primarily functioning as a partial agonist at the serotonin 2A (5-HT2A) receptor.[1] This document provides a comprehensive technical overview of the existing preclinical data on this compound, offering insights into its pharmacological profile and potential therapeutic applications for researchers in drug discovery and development.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound's primary pharmacological activity is centered on its interaction with serotonin receptors, particularly the 5-HT2A subtype, which is the principal target for classic psychedelic compounds.[1]

Receptor Binding Affinity

Preclinical studies have characterized the binding profile of this compound at serotonin receptors. The following table summarizes the binding affinities (Ki) of this compound in comparison to LSD.

| Compound | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) |

| This compound | 4-5 times lower affinity than LSD | Similar to LSD |

| LSD | High Affinity | High Affinity |

| Data sourced from Huang et al. (1994) displacement of [3H]ketanserin for 5-HT2 and [3H]8-OH-DPAT for 5-HT1A binding sites.[2] |

In Vivo Activity: A Behavioral Proxy for Psychedelic Effects